5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Scientific Research Applications
5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various biological processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
Tmp-bearing compounds have been reported to exhibit their bioactivity effects by effectively inhibiting their targets . For instance, TMP analogs have been found to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to the inhibition of tubulin polymerization .
Biochemical Pathways
For example, they have shown anti-cancer effects by inhibiting the pathways involving their targets like tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β . These inhibitions can lead to the disruption of cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .
Result of Action
Tmp-bearing compounds have demonstrated diverse bioactivity effects, including notable anti-cancer effects by effectively inhibiting their targets . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, they have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Additionally, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Future Directions
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Biochemical Analysis
Biochemical Properties
The trimethoxyphenyl (TMP) group, which is part of the structure of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been associated with notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
Compounds containing the TMP group have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They also have potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Molecular Mechanism
The TMP group has a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This suggests that this compound might interact with tubulin and other proteins in a similar manner.
Metabolic Pathways
It is known that the TMP group is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as stirring, heating, and refluxing to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetonitrile: Shares the trimethoxyphenyl group but differs in its overall structure and applications.
3,4,5-Trimethoxyamphetamine: Another compound with the trimethoxyphenyl group, known for its psychoactive properties.
Uniqueness
5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-16-9-4-7(8-6-11(13)15-14-8)5-10(17-2)12(9)18-3/h4-6H,1-3H3,(H3,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASLKPOJZFAGHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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